![molecular formula C20H22N4O3S B2863209 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034613-49-3](/img/structure/B2863209.png)
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Oncology Research
This compound has shown promise in cancer research , particularly in the development of novel anticancer agents. It’s been identified as part of a class of compounds that can act as potent NAMPT activators . NAMPT, or nicotinamide phosphoribosyltransferase, is an enzyme that plays a crucial role in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. By activating NAMPT, this compound could potentially be used to treat a range of diseases, including cancer, by affecting the metabolism of cancer cells.
Neurodegenerative Disease Treatment
The activation of NAMPT by this compound could also have implications for the treatment of neurodegenerative diseases . Since NAD+ has a pivotal role in many biological processes, including metabolism and aging, increasing its availability in the brain could help in the management or treatment of diseases like Alzheimer’s and Parkinson’s .
Metabolic Disorders
Research has suggested that targeting the NAD+ salvage pathway, where NAMPT is a key player, could be beneficial in treating metabolic disorders . This compound’s ability to activate NAMPT might be leveraged to develop therapies for conditions such as diabetes and obesity .
Aging and Longevity Studies
Given the role of NAD+ in aging, this compound’s effect on NAMPT could be significant in aging and longevity studies . By boosting NAD+ levels, it could potentially delay the onset of age-related decline in cellular function .
Inflammatory Diseases
The modulation of NAD+ levels through NAMPT activation has also been linked to inflammatory responses . Therefore, this compound might find applications in researching and developing treatments for various inflammatory diseases .
Drug Development
The compound’s interaction with NAMPT and its subsequent effect on NAD+ levels make it a valuable tool in drug development . It could be used to screen for other compounds that target the same pathway, leading to the discovery of new drugs .
Chemical Biology and Proteomics
In chemical biology and proteomics , this compound could be used as a probe to study protein interactions and functions, especially those related to NAMPT and the NAD+ salvage pathway .
Pharmacokinetics and Drug Metabolism
Lastly, the compound’s potential impact on pharmacokinetics and drug metabolism could be significant. Its interaction with various cytochrome P450 enzymes, which are vital for drug metabolism, could provide insights into how drugs are processed in the body .
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It binds to the NAMPT enzyme, enhancing its activity and thereby increasing the production of NAD+ .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+, which is a crucial coenzyme in cellular metabolism . By increasing NAD+ levels, the compound can influence various metabolic and aging-related processes .
Pharmacokinetics
The compound was optimized to have attenuated cyp direct inhibition (di) towards multiple cyp isoforms , suggesting it may have favorable drug metabolism and pharmacokinetic properties.
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ levels can have various molecular and cellular effects. Given the role of NAD+ in cellular metabolism and aging, the compound could potentially influence these processes . .
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-19(11-12-23-24)18-9-5-16(13-21-18)14-22-20(25)10-6-15-3-7-17(8-4-15)28(2,26)27/h3-5,7-9,11-13H,6,10,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWQJWLCXMPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide |
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